molecular formula C13H14O2S B13624059 Ethyl 2-(thiochroman-4-ylidene)acetate

Ethyl 2-(thiochroman-4-ylidene)acetate

Cat. No.: B13624059
M. Wt: 234.32 g/mol
InChI Key: WGZAKEXJAWEUNE-KTKRTIGZSA-N
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Description

Ethyl 2-(thiochroman-4-ylidene)acetate is a sulfur-containing heterocyclic ester characterized by a thiochroman-4-ylidene core fused with an ethyl acetate moiety. Thiochromans are bicyclic systems comprising a benzene ring fused to a tetrahydrothiopyran ring, where sulfur replaces oxygen in the thiopyran moiety. This structural feature enhances lipophilicity and may influence metabolic stability and binding interactions in biological systems .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate

InChI

InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9-

InChI Key

WGZAKEXJAWEUNE-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCSC2=CC=CC=C12

Canonical SMILES

CCOC(=O)C=C1CCSC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochroman derivatives.

    Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical attributes of Ethyl 2-(thiochroman-4-ylidene)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features logP<sup>a</sup> Solubility (Predicted) References
This compound C13H14O2S 234.31 Thiochroman ring, conjugated ester ~2.1 Low (lipophilic) -
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C12H15N2O3S2 299.39 Pyrimidine, thietan-3-yloxy, thioether linkage ~1.8 Moderate (polar groups)
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C14H15NO3S 277.34 Thiazole, methoxyphenyl substituent ~2.5 Low (aromaticity)
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate C14H16O3 232.28 Chromene ring (oxygen analog of thiochroman) ~2.3 Moderate (ester polarity)
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate C13H13N3O3S3 355.46 Thiophene, thioureido linkage ~3.0 Very low (high lipophilicity)

<sup>a</sup> logP values estimated based on analogous compounds (e.g., Ethyl 2-(piperidin-4-yl)acetate: logP = 1.3 ).

Key Observations:

  • Thiochroman vs. Chromene: Replacing sulfur with oxygen (e.g., chromene in ) reduces molecular weight and slightly decreases lipophilicity (logP ~2.3 vs. ~2.1). Sulfur’s larger atomic size may enhance π-π stacking and van der Waals interactions in biological targets.
  • Heterocyclic Influence: Pyrimidine-based esters (e.g., ) exhibit moderate solubility due to polar substituents (thietan-3-yloxy), whereas thiophene-containing analogs (e.g., ) are highly lipophilic, limiting aqueous solubility.

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